molecular formula C22H21NOS B4186307 3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide

3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide

Cat. No.: B4186307
M. Wt: 347.5 g/mol
InChI Key: VNJBOHMEOBHLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with phenyl and phenylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide typically involves the reaction of 3-phenylbutanoyl chloride with 2-(phenylthio)aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), bromine (for bromination)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The amide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-[2-(methylthio)phenyl]butanamide
  • 3-phenyl-N-[2-(ethylthio)phenyl]butanamide
  • 3-phenyl-N-[2-(phenylseleno)phenyl]butanamide

Uniqueness

3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents, this compound may exhibit enhanced stability, reactivity, and biological activity. The phenylthio group can also influence the compound’s electronic properties, making it a valuable scaffold for the design of new materials and drugs.

Properties

IUPAC Name

3-phenyl-N-(2-phenylsulfanylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-17(18-10-4-2-5-11-18)16-22(24)23-20-14-8-9-15-21(20)25-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBOHMEOBHLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
3-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.